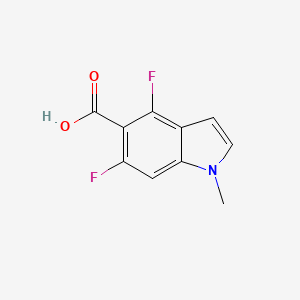

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-difluoro-1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-13-3-2-5-7(13)4-6(11)8(9(5)12)10(14)15/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFNNKHIQRIZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C(=C(C=C21)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233401 | |

| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329166-91-7 | |

| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1329166-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid

Prepared by: A Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's therapeutic potential by modulating its metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2] This guide focuses on a specific, highly functionalized derivative: 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid . Due to its specialized nature, this molecule is not extensively described in public literature. Therefore, this document serves as a comprehensive technical guide, synthesizing data from analogous structures and established chemical principles to provide a robust overview for researchers, scientists, and drug development professionals. We will explore its core properties, propose a logical synthetic pathway, predict its analytical characteristics, and discuss its potential applications, thereby providing a foundational resource for its synthesis and utilization in advanced research.

Molecular Structure and Physicochemical Properties

The structure of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid combines several key features that dictate its chemical behavior and potential utility: a planar indole core, two electron-withdrawing fluorine atoms on the benzene ring, an N-methyl group that removes the hydrogen-bond donating ability of the indole nitrogen, and a carboxylic acid group capable of acting as a hydrogen-bond donor and acceptor.

Chemical Structure

Sources

The Strategic Modulation of Physicochemical Properties in Drug Discovery: A Technical Guide to Fluorinated Indole-5-Carboxylic Acids

Introduction: The Privileged Scaffold and the Power of Fluorine

The indole ring system is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1] Its inherent structural features allow for interactions with a multitude of biological targets. However, the journey from a promising indole-based hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. This is where the strategic incorporation of fluorine, the most electronegative element, has emerged as a transformative tool for medicinal chemists.[1][2]

This technical guide provides an in-depth exploration of the physicochemical characteristics of fluorinated indole-5-carboxylic acids. We will move beyond a simple recitation of facts to explain the underlying principles of how the position of a single fluorine atom can profoundly influence acidity (pKa), lipophilicity (logP), solubility, and metabolic stability. This understanding is paramount for researchers, scientists, and drug development professionals seeking to rationally design and optimize indole-based therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles.

The Indole-5-Carboxylic Acid Core: A Versatile Starting Point

The choice of the indole-5-carboxylic acid scaffold is deliberate. The carboxylic acid group at the 5-position provides a crucial handle for forming key interactions with biological targets, such as salt bridges and hydrogen bonds, and it serves as a versatile point for further chemical modification. However, the properties of this core structure can be finely tuned by the introduction of fluorine at various positions on the indole ring.

The Impact of Fluorination on Key Physicochemical Parameters

The introduction of fluorine into the indole-5-carboxylic acid framework is a nuanced strategy. The position of the fluorine atom dictates its effect on the molecule's electron distribution, which in turn governs its physicochemical properties.

Acidity (pKa): Modulating Ionization at Physiological pH

The acidity of both the carboxylic acid proton and the indole N-H proton are critical determinants of a molecule's charge state at physiological pH, which influences its solubility, permeability, and target engagement. Fluorine's strong electron-withdrawing inductive effect (-I effect) is the primary driver of its influence on pKa.

-

Carboxylic Acid pKa: Placing a fluorine atom on the benzene ring of the indole nucleus lowers the pKa of the 5-carboxylic acid group, making it more acidic. This is due to the stabilization of the resulting carboxylate anion through the inductive withdrawal of electron density by the fluorine atom. The closer the fluorine is to the carboxylic acid, the more pronounced this effect will be.

-

Indole N-H pKa: Conversely, the same inductive effect increases the acidity (lowers the pKa) of the indole N-H proton. A more acidic N-H can influence hydrogen bonding interactions and potential metabolic pathways.

Table 1: Predicted Physicochemical Properties of Positional Isomers of Fluorinated Indole-5-Carboxylic Acid

| Compound | Predicted Carboxylic Acid pKa | Predicted Indole N-H pKa | Predicted clogP | Predicted Aqueous Solubility (pH 7.4) |

| Indole-5-carboxylic acid | ~4.5 | ~17.0 | ~2.1 | Moderate |

| 4-Fluoroindole-5-carboxylic acid | ~4.2 | ~16.5 | ~2.3 | Moderate-High |

| 6-Fluoroindole-5-carboxylic acid | ~4.3 | ~16.7 | ~2.3 | Moderate |

| 7-Fluoroindole-5-carboxylic acid | ~4.3 | ~16.6 | ~2.3 | Moderate |

| 2-Fluoroindole-5-carboxylic acid | ~4.4 | ~16.8 | ~2.2 | Moderate |

Note: The values in this table are informed estimates based on the electronic effects of fluorine and data from related compounds. Experimental verification is essential.

Lipophilicity (logP): Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on logP is complex and can be context-dependent. While a single fluorine atom is often considered a "lipophilic hydrogen," its impact on the overall molecule's logP is not always straightforward.

The introduction of a fluorine atom generally increases the lipophilicity of a molecule. This is attributed to the fact that the C-F bond is more polarized than a C-H bond, but the fluorine atom itself is not a hydrogen bond donor and is a weak hydrogen bond acceptor. The increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. However, the position of the fluorine can also influence the molecule's conformation and solvent interactions, leading to subtle variations in logP among isomers.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental requirement for oral drug absorption. The solubility of ionizable compounds like indole-5-carboxylic acids is highly pH-dependent.[3] For a carboxylic acid, solubility increases significantly as the pH rises above its pKa, due to the formation of the more polar carboxylate anion.

Fluorination can influence solubility in several ways:

-

pKa Effect: By lowering the pKa of the carboxylic acid, fluorination can increase the proportion of the ionized, more soluble form at a given pH.

-

Crystal Lattice Energy: The introduction of fluorine can alter the crystal packing of the solid-state molecule, which can impact the energy required to dissolve it.

-

Hydrophobicity: The inherent increase in lipophilicity from fluorine substitution can counteract the solubility gains from a lower pKa.

Therefore, the net effect of fluorination on solubility is a delicate balance of these factors.

Metabolic Stability: Blocking Pathways of Degradation

A major advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and resistant to cleavage. Cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism in the liver, often hydroxylate electron-rich C-H bonds. By strategically placing a fluorine atom at a metabolically labile position, this oxidative pathway can be blocked, leading to a longer in vivo half-life and improved bioavailability.[4] For indole derivatives, common sites of metabolism include the C2, C3, C4, C6, and C7 positions. Fluorinating these positions can significantly hinder metabolic degradation.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is the bedrock of rational drug design. The following section details standardized protocols for determining the key physicochemical parameters of fluorinated indole-5-carboxylic acids.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the analyte as a titrant (a strong base) is incrementally added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).

-

Prepare a ~1 mM solution of the fluorinated indole-5-carboxylic acid in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure solubility.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration of pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel.

-

Add a sufficient volume of 0.15 M KCl.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

-

Titration:

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of logP by the Shake-Flask Method with ¹⁹F NMR Detection

The shake-flask method is the gold standard for logP determination. It involves partitioning the compound between n-octanol and water and measuring the concentration in each phase. For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and specific detection method.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by stirring them together overnight and then separating the layers.

-

-

Sample Preparation:

-

Accurately weigh the fluorinated indole-5-carboxylic acid and dissolve it in a known volume of pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of pre-saturated water to the n-octanol solution in a sealed flask.

-

Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2 hours) to reach equilibrium.

-

Allow the phases to separate completely, often by centrifugation.

-

-

Sample Analysis by ¹⁹F NMR:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Prepare NMR samples by adding a known amount of an internal standard (e.g., trifluorotoluene) to each aliquot.

-

Acquire ¹⁹F NMR spectra for both samples.

-

-

Data Analysis:

-

Integrate the signals of the analyte and the internal standard in both spectra.

-

Calculate the concentration of the analyte in each phase relative to the internal standard.

-

Calculate the partition coefficient, P = [concentration in octanol] / [concentration in water].

-

logP = log₁₀(P).

-

Caption: Workflow for logP Determination using the Shake-Flask Method and ¹⁹F NMR.

Assessment of Metabolic Stability in Liver Microsomes

This in vitro assay provides a measure of a compound's susceptibility to metabolism by CYP450 enzymes. The rate of disappearance of the parent compound over time is used to calculate intrinsic clearance.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37 °C.

-

Initiate the reaction by adding the test compound (at a final concentration of, e.g., 1 µM) and the NADPH-regenerating system.

-

Incubate at 37 °C with gentle shaking.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex and centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot is the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg microsomal protein.

-

Caption: Workflow for In Vitro Metabolic Stability Assay in Human Liver Microsomes.

Conclusion: Rational Design Through Physicochemical Understanding

The strategic placement of fluorine on the indole-5-carboxylic acid scaffold offers a powerful and nuanced approach to fine-tuning the physicochemical properties of potential drug candidates. By understanding the causal relationships between fluorine's position and its impact on pKa, logP, solubility, and metabolic stability, medicinal chemists can move from a trial-and-error approach to a more rational and predictive design strategy. The experimental protocols outlined in this guide provide a robust framework for obtaining the critical data needed to inform these design decisions. Ultimately, a deep understanding of the physicochemical characteristics of fluorinated indole-5-carboxylic acids empowers the development of safer, more effective, and more "drug-like" therapeutic agents.

References

-

Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

NIH. (2019). The Dark Side of Fluorine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of fluorine atoms and other substituents can profoundly influence the biological activity of the indole scaffold, enhancing properties such as metabolic stability and target affinity. This guide focuses on a novel, yet uncharacterized molecule: 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid. While direct biological data for this specific compound is not yet available in the public domain, its structural motifs suggest several plausible and compelling avenues for investigation. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a structured, hypothesis-driven framework to explore its therapeutic potential. We will dissect the molecule's architecture, propose potential biological targets based on established structure-activity relationships (SAR) from related compounds, and provide detailed experimental protocols to validate these hypotheses.

Structural Dissection and Rationale for Investigation

The therapeutic potential of 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid can be inferred by examining its constituent parts, each of which contributes to a unique physicochemical profile.

-

Indole Scaffold: This bicyclic aromatic system is a "privileged scaffold," frequently found in molecules that interact with a wide range of biological targets, from neurotransmitter receptors to enzymes.

-

Difluoro Substitution (C4, C6): The inclusion of fluorine is a well-established strategy in medicinal chemistry. Fluorine atoms can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, their strong electronegativity can lead to more potent interactions with biological targets through the formation of hydrogen bonds or other electrostatic interactions.

-

N-methylation (N1): The methyl group at the N1 position of the indole ring eliminates the hydrogen bond donor capability of the indole nitrogen. This modification can enhance cell permeability and oral bioavailability, and it can also influence the conformation of the molecule, potentially locking it into a more active binding pose.

-

Carboxylic Acid (C5): The carboxylic acid group is a key functional moiety. It is ionizable at physiological pH, allowing for strong ionic interactions with positively charged residues (e.g., lysine, arginine) in protein binding pockets. It is also an excellent metal chelator, a critical feature for inhibiting metalloenzymes.[2][3]

The combination of these features in a single molecule makes 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid a compelling candidate for biological screening.

Hypothesized Biological Activities and Therapeutic Targets

Based on a thorough review of indole derivatives with similar substitutions, we propose the following primary hypotheses for the biological activity of 4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid.

Hypothesis 1: Antiviral Activity via HIV-1 Integrase Inhibition

-

Rationale: A significant body of research has identified indole-2-carboxylic acids as potent inhibitors of HIV-1 integrase.[2][3] A key component of their mechanism is the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and an adjacent nitrogen atom. While our subject compound has the carboxylic acid at the C5 position, it is plausible that this moiety could still participate in metal chelation. Furthermore, the planar difluorinated ring system could engage in π-π stacking interactions with the viral DNA substrate, a binding mode that contributes to the potency of other integrase inhibitors.[2]

-

Primary Target: HIV-1 Integrase.

Hypothesis 2: Anticancer Activity via Dual EGFR/CDK2 Kinase Inhibition

-

Rationale: Indole-2-carboxamides have been reported as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), leading to potent antiproliferative and apoptotic effects in cancer cell lines.[4] The indole scaffold is a well-known "hinge-binding" motif for many kinases. The difluoro substitutions on our compound could significantly enhance binding affinity within the ATP-binding pocket of these kinases.

-

Primary Targets: EGFR, CDK2.

Hypothesis 3: Neuroactivity via 5-HT₆ Receptor Antagonism

-

Rationale: Several potent and selective antagonists for the serotonin 5-HT₆ receptor, a target for cognitive enhancement in Alzheimer's disease, are based on difluoromethylated indole scaffolds.[5][6] The electronic properties of the difluoro-substituted benzene ring in our molecule are analogous to those in known 5-HT₆ antagonists, suggesting a potential for high-affinity binding to this G-protein coupled receptor.

-

Primary Target: Serotonin 5-HT₆ Receptor.

Proposed Framework for Experimental Validation

To systematically test these hypotheses, a multi-stage research plan is proposed, beginning with chemical synthesis and progressing through in vitro screening to mechanism of action studies.

Chemical Synthesis

A plausible synthetic route can be adapted from established indole synthesis protocols, such as the Japp-Klingemann reaction followed by Fischer indolization, with subsequent functional group interconversions.[7]

Primary In Vitro Screening Protocols

-

Objective: To determine the direct inhibitory effect of the compound on the catalytic strand transfer activity of recombinant HIV-1 integrase.

-

Materials: Recombinant HIV-1 integrase, donor DNA substrate (oligonucleotide), target DNA substrate (oligonucleotide, often labeled with biotin), streptavidin-coated plates, and a detection antibody conjugated to an enzyme (e.g., HRP).

-

Procedure:

-

Coat a 96-well streptavidin plate with the biotinylated target DNA. Wash to remove unbound DNA.

-

In a separate reaction plate, pre-incubate HIV-1 integrase with the donor DNA for 30 minutes at 37°C to allow for 3'-processing.

-

Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM) or a known inhibitor (e.g., Raltegravir) to the pre-incubated mix.

-

Transfer the integrase/donor DNA/compound mixture to the target DNA-coated plate.

-

Incubate for 1 hour at 37°C to allow the strand transfer reaction to occur.

-

Wash the plate to remove unreacted components.

-

Add an antibody that specifically recognizes the integrated donor DNA.

-

Add a secondary HRP-conjugated antibody and a chemiluminescent substrate.

-

Read the luminescence on a plate reader. A decrease in signal indicates inhibition.

-

-

Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value from the dose-response curve.

-

Objective: To measure the inhibition of EGFR and CDK2 kinase activity.

-

Materials: Recombinant human EGFR and CDK2/cyclin E1, a suitable peptide substrate, ATP, and a fluorescence-based kinase assay kit (e.g., ADP-Glo™).

-

Procedure:

-

Add the kinase, peptide substrate, and buffer to the wells of a 96-well plate.

-

Add serial dilutions of the test compound or a known inhibitor (e.g., Staurosporine, Erlotinib) and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP to drive a luciferase reaction.

-

Read the luminescence. A lower signal corresponds to less ADP produced, indicating kinase inhibition.

-

-

Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Data Presentation and Interpretation

All quantitative data from the primary screens should be summarized for clear comparison.

| Hypothesis | Target | Assay Type | Endpoint | Predicted Outcome |

| 1. Antiviral | HIV-1 Integrase | Strand Transfer | IC₅₀ (µM) | < 10 µM |

| 2. Anticancer | EGFR | Kinase Activity | IC₅₀ (µM) | < 1 µM |

| 2. Anticancer | CDK2/cyclin E1 | Kinase Activity | IC₅₀ (µM) | < 1 µM |

| 3. Neuroactivity | 5-HT₆ Receptor | Radioligand Binding | Kᵢ (nM) | < 100 nM |

Secondary Assays and Mechanism of Action

If a compound demonstrates significant activity in a primary assay (a "hit"), further studies are required to confirm its activity in a cellular context and to elucidate its mechanism of action.

-

For Anticancer Hits:

-

Cell Proliferation (MTT) Assay: Treat cancer cell lines (e.g., A549, MCF-7) with the compound to determine its effect on cell viability.[4]

-

Western Blot Analysis: If the compound inhibits EGFR, treat cells and probe for the phosphorylation status of downstream targets like Akt and ERK to confirm target engagement in a cellular environment.

-

Conclusion and Future Directions

4,6-difluoro-1-methyl-1H-indole-5-carboxylic acid represents a novel chemical entity with significant, unexplored therapeutic potential. Its unique combination of a privileged indole scaffold, strategic difluorination, N-methylation, and a C5-carboxylic acid functional group provides a strong rationale for its investigation as an antiviral, anticancer, or neuroactive agent. The experimental framework detailed in this guide provides a clear, logical, and robust pathway for elucidating its biological activity and mechanism of action. The results of these studies will not only define the therapeutic utility of this specific molecule but will also contribute valuable structure-activity relationship data to guide the future design of next-generation indole-based therapeutics.

References

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. Available at: [Link]

-

4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441. PubChem. Available at: [Link]

-

Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. PubMed. Available at: [Link]

-

Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. PubMed. Available at: [Link]

-

A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Chem-Impex. Available at: [Link]

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. PubMed Central. Available at: [Link]

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. Available at: [Link]

-

4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. MDPI. Available at: [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Research Landscape of CAS 1329166-91-7

A Deep Dive into the Synthetic Utility and Potential Applications of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid

For Immediate Release

Shanghai, China – January 20, 2026 – In the vast and intricate world of chemical compounds, CAS number 1329166-91-7 designates a molecule with the systematic name 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid. While this specific compound does not feature prominently in publicly accessible research literature or clinical trials as an end-product, its structural motifs strongly suggest its role as a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide aims to illuminate the potential research applications and synthetic value of this fluorinated indole carboxylic acid, drawing upon the broader context of similar molecular scaffolds in drug discovery.

The Chemical Identity of CAS 1329166-91-7

At its core, the molecule is a highly functionalized indole, a privileged scaffold in medicinal chemistry renowned for its presence in a multitude of biologically active compounds. The key structural features of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid include:

-

An Indole Core: A bicyclic aromatic heterocycle that serves as a versatile template for drug design.

-

Difluoro Substitution: The presence of two fluorine atoms on the benzene ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

-

N-Methylation: The methyl group on the indole nitrogen can influence the molecule's conformation and metabolic fate.

-

Carboxylic Acid Group: This functional group provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of more complex molecules.

| Property | Value | Source |

| CAS Number | 1329166-91-7 | Arctom, Inc.[1] |

| Systematic Name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | Arctom, Inc.[1] |

| Molecular Formula | C₁₀H₇F₂NO₂ | Arctom, Inc.[1] |

| Molecular Weight | 211.17 g/mol | Arctom, Inc.[1] |

The Strategic Importance of Fluorinated Indole Carboxylic Acids in Drug Discovery

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

-

Improved Lipophilicity: Strategic placement of fluorine atoms can fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Indole-3-carboxylic acid and its derivatives are recognized as important intermediates for a variety of pharmaceutical products.[2] Similarly, 5-Fluoro-1H-indole-3-carboxylic acid methyl ester is a key building block in the synthesis of various biologically active molecules, with its fluorine substitution enhancing lipophilicity and metabolic stability, making it valuable in drug design.[3]

Potential Therapeutic Arenas and Synthetic Pathways

Given the structural alerts present in 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid, it is plausible that this compound serves as a key building block in the synthesis of inhibitors targeting various enzymes and receptors. The indole scaffold is a common feature in drugs targeting a wide array of diseases.

Hypothetical Synthetic Utility: A Generalized Workflow

The carboxylic acid functionality of CAS 1329166-91-7 is a prime site for chemical elaboration. A common synthetic transformation would involve the coupling of the carboxylic acid with various amines to form a diverse library of amide derivatives. This is a fundamental reaction in medicinal chemistry used to explore the structure-activity relationship (SAR) of a compound series.

Below is a conceptual workflow illustrating how this intermediate could be utilized in a drug discovery program.

Figure 1. A generalized synthetic workflow illustrating the potential use of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid as a scaffold in drug discovery.

Conclusion and Future Directions

While the specific biological activity and mechanism of action for CAS 1329166-91-7 remain to be elucidated in the public domain, its chemical structure strongly points to its utility as a valuable intermediate for the synthesis of novel therapeutic agents. The presence of a difluorinated indole core, combined with a readily modifiable carboxylic acid handle, makes it an attractive starting material for medicinal chemists.

Future research efforts would likely involve the synthesis of a library of derivatives from this core structure and their subsequent screening against a panel of biological targets implicated in various diseases. The insights gained from such studies would be instrumental in unlocking the full therapeutic potential of this enigmatic compound. For researchers in the field of drug development, 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid represents a promising, yet largely unexplored, starting point for the discovery of next-generation medicines.

References

-

Chem-Impex. 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. [Link]

-

Lu, G., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1580. [Link]

Sources

A Comprehensive Technical Guide to Identifying and Validating Therapeutic Targets for Substituted Indole Carboxylic Acids

Abstract: The indole ring, a privileged scaffold in medicinal chemistry, combined with a carboxylic acid functional group, gives rise to a class of compounds with a rich history and diverse pharmacological activities. From the archetypal NSAID Indomethacin to novel agents in development, substituted indole carboxylic acids have demonstrated the ability to modulate a wide array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets for this compound class, offering researchers, scientists, and drug development professionals a framework for target identification and validation. We will delve into the causality behind experimental choices, provide detailed protocols for critical assays, and synthesize this information to empower the rational design of next-generation therapeutics.

Introduction: The Chemical Versatility and Therapeutic Promise of the Indole Carboxylic Acid Scaffold

The indole carboxylic acid structure is deceptively simple: a bicyclic aromatic heterocycle fused to a pyrrole ring, bearing a carboxylic acid group. This arrangement, however, provides a unique combination of hydrophobicity from the indole core and a polar, ionizable handle from the carboxyl group, enabling interactions with a diverse range of protein binding pockets.

1.1 Core Structure and Physicochemical Properties

The indole nucleus can be substituted at multiple positions, allowing for fine-tuning of steric, electronic, and lipophilic properties. The placement of the carboxylic acid (e.g., at the 2-, 3-, 5-, or 6-position) dramatically influences the molecule's overall geometry and its ability to act as a hydrogen bond donor or acceptor, critical for specific target engagement.

1.2 Historical Significance in Drug Development

The therapeutic potential of this scaffold was firmly established with the discovery of Indomethacin in 1963.[1] A potent anti-inflammatory, analgesic, and antipyretic agent, Indomethacin's primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This foundational discovery paved the way for the exploration of other indole carboxylic acids and their derivatives against a variety of biological targets.

Key Therapeutic Target Classes

While historically associated with inflammation, the indole carboxylic acid scaffold has proven to be a versatile key for many biological locks. The primary targets can be broadly categorized into enzymes and nuclear receptors.

Enzymes as Primary Targets

2.1.1 Cyclooxygenase (COX) Isoforms: The Archetypal Target

The COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, are the most well-known targets for indole carboxylic acids.[1][3] Prostaglandins are key mediators of pain, fever, and inflammation.[1][2]

-

Mechanism of Action: Indole carboxylic acids, like Indomethacin, typically act as competitive inhibitors, occupying the active site of COX enzymes and preventing arachidonic acid from binding.[3][4] The carboxylic acid moiety is crucial, often forming a salt bridge with a key arginine residue (Arg120 in COX-1, Arg120 in COX-2) deep within the active site channel.

-

Therapeutic Implications: Inhibition of COX enzymes is the basis for the anti-inflammatory and analgesic effects of many NSAIDs.[5] However, the non-selective inhibition of both COX-1 (which has homeostatic functions in the GI tract and platelets) and COX-2 (which is primarily induced during inflammation) can lead to gastrointestinal side effects.[3][4][5] Consequently, a major goal in modern drug design is the development of COX-2 selective inhibitors to improve safety profiles.[5][6][7]

2.1.2 Aldose Reductase and Other Metabolic Enzymes

-

Aldose Reductase (AR): As the first enzyme in the polyol pathway, AR converts glucose to sorbitol.[8] Under hyperglycemic conditions, this pathway's overactivation is implicated in the long-term complications of diabetes, such as neuropathy and retinopathy.[8][9] Substituted indole carboxylic acids have been developed as potent aldose reductase inhibitors (ARIs), presenting a therapeutic strategy for managing diabetic complications.[8][10][11]

-

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy. Some indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and the related enzyme TDO, with IC50 values in the low micromolar range.[12]

-

HIV-1 Integrase: The enzyme HIV-1 integrase is crucial for the viral life cycle. Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel integrase strand transfer inhibitors (INSTIs), with the carboxyl group chelating essential magnesium ions in the enzyme's active site.[13][14]

Nuclear Receptors and Transcription Factors

2.2.1 Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[15][16] The PPAR family has three subtypes: α, β/δ, and γ.

-

Mechanism of Action: Indole carboxylic acids can act as agonists or antagonists of PPARs.[16][17][18] Upon binding, the ligand induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene expression.

-

PPARγ: This subtype is a key regulator of adipogenesis and insulin sensitivity, making it a major target for type 2 diabetes.[15] Several series of indole-5-carboxylic acids have been reported as selective and potent PPARγ agonists.[17] Conversely, PPARγ antagonists based on an N-biphenylmethylindole scaffold have also been developed, which surprisingly still act as insulin sensitizers.[16] This highlights the complex pharmacology associated with this target.

Methodologies for Target Identification and Validation

A multi-tiered approach, combining biochemical and cell-based assays, is essential for robustly identifying and validating the therapeutic targets of novel indole carboxylic acids.

Target-Based Screening Approaches

These methods utilize purified proteins to directly measure the binding or inhibitory activity of a compound.

3.1.1 Enzyme Inhibition Assays

The goal is to determine a compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Causality Behind Experimental Choices: For an assay to be meaningful, especially for competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km).[19] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the active site. The choice of detection method (e.g., spectrophotometry, fluorescence, luminescence) depends on the specific reaction being catalyzed and the availability of suitable substrates.

Protocol 1: General Biochemical Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the indole carboxylic acid derivative in a suitable solvent (e.g., DMSO).

-

Prepare a range of serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%) to avoid solvent effects.

-

Prepare solutions of the purified enzyme and its specific substrate in assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, the enzyme solution, and the test compound dilutions.

-

Incubate the enzyme and inhibitor together for a pre-determined period (e.g., 15-30 minutes) to allow for binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in signal (e.g., absorbance, fluorescence) using a plate reader. The reaction should be monitored under initial velocity conditions, where product formation is linear with time.[19]

-

-

Data Analysis:

-

Calculate the initial reaction rate for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

-

3.1.2 Receptor Binding Assays

These assays measure the direct interaction between a compound and its receptor target, quantifying binding affinity (Kd). Radioligand binding assays are a classic and powerful method.

-

Causality Behind Experimental Choices: The selection of a suitable radioligand is critical. It should have high affinity and specificity for the target receptor. The assay is typically performed in a competition format, where the unlabeled test compound competes with a fixed concentration of the radioligand for binding to the receptor. To ensure accuracy, non-specific binding must be determined by including a high concentration of an unlabeled ligand.[20]

Protocol 2: Competitive Radioligand Receptor Binding Assay

-

Reagent Preparation:

-

Prepare cell membranes or purified receptors containing the target of interest.

-

Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor.

-

Prepare serial dilutions of the unlabeled indole carboxylic acid test compound.

-

-

Assay Procedure:

-

In assay tubes or a microplate, combine the receptor preparation, the radioligand (at a concentration at or below its Kd), and the test compound dilutions.[20]

-

For determining non-specific binding, a separate set of tubes will contain the receptor, radioligand, and a saturating concentration of a known unlabeled ligand.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve. The Ki (inhibitor binding affinity) can then be calculated using the Cheng-Prusoff equation.

-

Cell-Based Assays for Functional Validation

While biochemical assays confirm direct interaction, cell-based assays are crucial for demonstrating a compound's functional effect in a more physiologically relevant context.

3.2.1 Reporter Gene Assays for Nuclear Receptor Activation

This is a powerful tool for studying the modulation of transcription factors like PPARs.

-

Causality Behind Experimental Choices: The assay relies on co-transfecting cells with two plasmids. One expresses the nuclear receptor of interest (often as a fusion protein with a Gal4 DNA-binding domain), and the other contains a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor.[21][22][23] If the test compound activates the receptor, it will drive the expression of the reporter gene, producing a measurable signal. A dual-luciferase system, with a second constitutively expressed reporter, is often used to normalize for transfection efficiency and cell viability.[21]

Protocol 3: Dual-Luciferase Reporter Gene Assay

-

Cell Culture and Transfection:

-

Plate host cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with two plasmids:

-

An expression plasmid for the nuclear receptor ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (DBD).

-

A reporter plasmid containing a Gal4 upstream activator sequence (UAS) driving the expression of Firefly luciferase.

-

A control plasmid with a constitutively active promoter (e.g., SV40) driving Renilla luciferase expression.

-

-

-

Compound Treatment:

-

After allowing time for transfection (typically 4-6 hours), replace the medium with fresh medium containing serial dilutions of the indole carboxylic acid test compound.[21]

-

Include a vehicle control (e.g., DMSO) and a positive control (a known agonist).

-

Incubate the cells with the compounds for 16-24 hours.

-

-

Luminescence Measurement:

-

Lyse the cells and measure the Firefly luciferase activity using a luminometer.

-

Quench the Firefly luciferase reaction and add the substrate for Renilla luciferase, then measure its activity.[21]

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to get the relative light units (RLU).

-

Plot the RLU or fold-activation versus the logarithm of the compound concentration.

-

Determine the EC50 (effective concentration for 50% activation) or IC50 (for antagonists) from the dose-response curve.

-

Data Presentation and Visualization

Clear presentation of data and workflows is paramount for interpretation and decision-making.

Quantitative Data Summary

| Target | Compound Series | Assay Type | Key Parameter | Potency Range | Reference |

| COX-2 | Indole Acetohydrazides | Enzyme Inhibition | IC50 | 0.15 - 5.0 µM | [5] |

| PPARγ | Indole 5-Carboxylic Acids | Reporter Gene | EC50 | 0.05 - 2.5 µM | [17] |

| Aldose Reductase | Indole Acetic Acids | Enzyme Inhibition | IC50 | 0.1 - 10 µM | [8][9] |

| HIV-1 Integrase | Indole-2-Carboxylic Acids | Enzyme Inhibition | IC50 | 0.13 - 1.5 µM | [13][14] |

| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid | Enzyme Inhibition | IC50 | 1.17 - 1.55 µM | [12] |

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Caption: Simplified PPARγ signaling pathway activation.

Future Directions and Emerging Targets

The therapeutic landscape for indole carboxylic acids continues to expand. Emerging targets include:

-

Receptor Tyrosine Kinases (RTKs): Derivatives have been synthesized to target EGFR and VEGFR-2, which are overexpressed in many cancers. [24]* 14-3-3 Proteins: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein as a potential treatment for liver cancer. [25] The ability to rationally design molecules based on the well-understood structure-activity relationships of existing compounds, combined with the robust validation workflows outlined in this guide, ensures that substituted indole carboxylic acids will remain a fertile ground for drug discovery for years to come.

References

-

Indometacin - Wikipedia. [Link]

-

Collins, J. L., et al. (1998). Synthesis and biological activity of a novel series of indole-derived PPARgamma agonists. Journal of Medicinal Chemistry, 41(25), 5037-5054. [Link]

-

Richards, J., & Huecker, M. R. (2024). Indomethacin. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Indomethacin? [Link]

-

Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024). YouTube. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Indomethacin Sodium? [Link]

-

Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Molecules, 27(10), 3291. [Link]

-

Abdelrahim, M., et al. (2010). Peroxisome proliferator-activated receptor gamma-dependent activity of indole ring-substituted 1,1-bis(3'-indolyl)-1-(p-biphenyl)methanes in cancer cells. Cancer Chemotherapy and Pharmacology, 66(5), 929-937. [Link]

-

Stefek, M., & Krizanova, L. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 26(10), 2867. [Link]

-

Sputore, B., et al. (2021). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 11(11), 1673. [Link]

-

Zhou, W., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 192, 112185. [Link]

-

Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

-

DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]

-

ResearchGate. (n.d.). COX-1 and COX-2 inhibitors with indol groups. [Link]

-

Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]

-

ResearchGate. (n.d.). Novel Indole-Based Peroxisome Proliferator-Activated Receptor Agonists: Design, SAR, Structural Biology, and Biological Activities. [Link]

-

Alam, M. S., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Pharmaceutical and Biosciences Journal, 4(3), 20-30. [Link]

-

Hauk, G., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Combinatorial Chemistry & High Throughput Screening, 13(2), 134-142. [Link]

-

ResearchGate. (n.d.). Reporter gene assay formats. [Link]

-

de Oliveira, G. V., et al. (2018). Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Bioorganic & Medicinal Chemistry, 26(21), 5709-5717. [Link]

-

Stefek, M., & Krizanova, L. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 26(10), 2867. [Link]

-

Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Praveen, P., et al. (2013). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Molecular Graphics and Modelling, 44, 147-155. [Link]

-

Praveen, P., et al. (2013). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Molecular Graphics & Modelling, 44, 147-155. [Link]

-

Li, J., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

-

Kumar, D., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(19), 6245. [Link]

-

Jain, R., & Goyal, R. N. (2001). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Bioelectrochemistry, 54(1), 69-78. [Link]

-

Marciano, D. P., et al. (2015). Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. ACS Medicinal Chemistry Letters, 6(6), 718-723. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Stefek, M., & Krizanova, L. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 26(10), 2867. [Link]

-

Cosconati, S., et al. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors. Pharmaceuticals, 10(2), 43. [Link]

-

Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

-

ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. [Link]

-

Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]

-

Urine test strip - Wikipedia. [Link]

-

Ligand binding assay - Wikipedia. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]

-

The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]

-

JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]

-

Sittampalam, G. S., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. Indometacin - Wikipedia [en.wikipedia.org]

- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 4. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]

- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of a novel series of indole-derived PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peroxisome proliferator-activated receptor gamma-dependent activity of indole ring-substituted 1,1-bis(3'-indolyl)-1-(p-biphenyl)methanes in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. eubopen.org [eubopen.org]

- 22. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide for Modern Drug Discovery

Introduction: The Power of a Privileged Scaffold and a Unique Element

The indole nucleus represents a "privileged" scaffold in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a multitude of synthetic drugs.[1] Its inherent biological relevance and versatile chemical functionality make it a perennial favorite in drug discovery campaigns. Parallel to the rise of the indole scaffold, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[3][4] This guide provides an in-depth technical exploration of the synergy between these two powerful components: the fluorinated indole derivative. We will delve into the causality behind experimental choices in their synthesis and application, offering field-proven insights for researchers, scientists, and drug development professionals.

The "Fluorine Effect": Modulating Molecular Properties for Enhanced Druggability

The introduction of fluorine into an indole scaffold can profoundly alter its properties, a phenomenon often referred to as the "fluorine effect."[5] These modifications are not merely incremental but can lead to dramatic improvements in a drug candidate's profile.

Impact on Physicochemical Properties

The highly electron-withdrawing nature of fluorine significantly influences the electron distribution within the indole ring system.[4] This has several key consequences:

-

Modulation of Acidity and Basicity (pKa): Fluorination can lower the pKa of nearby basic nitrogen atoms, which can be advantageous for improving oral absorption and bioavailability.[6][7][8] By reducing the basicity, the proportion of the neutral, more membrane-permeable form of the molecule at physiological pH is increased.[4]

-

Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom often slightly increases the LogP, while trifluoromethyl (-CF3) groups can significantly enhance it, aiding in cell membrane permeability.[5][9] However, strategic placement of multiple fluorine atoms can also be used to modulate lipophilicity to an optimal range for drug absorption and distribution.[10]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of flexible side chains attached to the indole core. This can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity for the target protein.[2]

Enhancing Pharmacokinetic (ADME) Properties

One of the most compelling reasons to incorporate fluorine is to improve a drug's pharmacokinetic profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][11] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common sites of metabolism, thereby increasing the drug's half-life and oral bioavailability.[6]

-

Membrane Permeability and Bioavailability: As mentioned, by modulating pKa and lipophilicity, fluorine can significantly enhance a molecule's ability to cross biological membranes, leading to improved oral bioavailability.[3][12] This is a critical factor in developing orally administered drugs.

Improving Pharmacodynamic Properties

Fluorination can also directly impact how a drug interacts with its biological target:

-

Binding Affinity and Specificity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to increased binding affinity.[4] It can also serve as a bioisostere for a hydrogen atom, introducing subtle steric and electronic changes that enhance target engagement.[11][13] The 4-fluoroindole moiety, for instance, has been shown to be about 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[14]

The following table summarizes the general effects of fluorination on key drug-like properties:

| Property | Effect of Fluorination | Rationale |

| pKa | Generally decreases for nearby basic groups. | The strong electron-withdrawing nature of fluorine reduces electron density on the basic atom.[7] |

| LogP | Can increase or decrease depending on the specific substitution. | A single fluorine may slightly increase LogP, while a CF3 group significantly increases it.[5] |

| Metabolic Stability | Significantly increases. | The C-F bond is highly resistant to cleavage by metabolic enzymes like CYPs.[11] |

| Binding Affinity | Often increases. | Fluorine can participate in favorable interactions (e.g., hydrogen bonding) with the target protein.[4] |

| Bioavailability | Generally improves. | A combination of enhanced metabolic stability and optimized lipophilicity and pKa.[3] |

Synthetic Strategies for Accessing Fluorinated Indoles

The rational design of fluorinated indole derivatives is underpinned by a growing arsenal of synthetic methodologies. The choice of strategy depends on the desired position of fluorination and the overall complexity of the target molecule.

Electrophilic Fluorination

This approach involves the direct introduction of a fluorine atom onto the indole ring using an electrophilic fluorine source, such as Selectfluor®. This method is often used for the late-stage functionalization of complex molecules.

Experimental Protocol: Regioselective Difluorohydroxylation of Indoles

This protocol describes an efficient method for the synthesis of 3,3-difluoroindolin-2-ols using Selectfluor®.[15]

-

Reaction Setup: To a solution of the substituted indole (0.5 mmol) in a mixture of acetonitrile and water (10:1, 5 mL) in a sealed tube, add Selectfluor® (1.5 mmol).

-

Reaction Conditions: Stir the reaction mixture at 80 °C for 12 hours.

-

Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired 3,3-difluoroindolin-2-ol.

This self-validating system relies on the clear identification of the product through standard analytical techniques (NMR, MS) to confirm the regioselective difluorination and hydroxylation.

C-H Fluorination

Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized starting materials.[16] These methods often employ transition-metal catalysis to achieve high regioselectivity.

Enzymatic Fluorination

The discovery of fluorinase enzymes has opened up exciting possibilities for the biosynthesis of fluorinated natural products and their analogs.[17][18] These enzymes catalyze the formation of a C-F bond from fluoride ions under mild, aqueous conditions, offering a green and highly selective alternative to traditional chemical methods.[19]

Conceptual Workflow for Chemoenzymatic Synthesis

This workflow illustrates a multi-enzyme system for the synthesis of fluorinated indole derivatives.[20]

Caption: Chemoenzymatic cascade for synthesizing fluorinated indole derivatives.

Applications in Drug Discovery: Case Studies and Therapeutic Areas

The unique properties of fluorinated indoles have been leveraged in a wide range of therapeutic areas, leading to the development of numerous clinical candidates and approved drugs.

Oncology: Targeting Kinases with Precision

The indole scaffold is a common feature in many kinase inhibitors, and fluorination has proven to be a powerful strategy for enhancing their potency and selectivity.[11][21]

Sunitinib (Sutent®): A Case Study in Multi-Targeted Kinase Inhibition

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[22][23] Its synthesis starts from a 5-fluoroindolin-2-one, highlighting the successful application of a fluorinated indole building block in a clinically significant anticancer agent.[11]

Signaling Pathway Targeted by Sunitinib

Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling.

Some fluorinated indole analogs have demonstrated enhanced antitumor properties compared to their non-fluorinated counterparts, underscoring the importance of this substituent in modulating biological activity.[23]

Neurodegenerative Diseases: Crossing the Blood-Brain Barrier

Developing drugs for neurodegenerative diseases like Alzheimer's and Parkinson's is particularly challenging due to the blood-brain barrier (BBB).[24] Fluorination can enhance a molecule's ability to cross the BBB, making it an attractive strategy in this field.[25] Indole-based compounds are being investigated for their neuroprotective, anti-inflammatory, and antioxidant properties.[26][27][28] The incorporation of fluorine can further enhance the metabolic stability and receptor binding affinity of these potential therapeutic agents.[25]

Infectious Diseases: Potent Antiviral and Antibacterial Agents

Fluorinated indole derivatives have shown significant promise as antiviral agents, particularly against HIV and Hepatitis C virus (HCV).[14][16] For example, a 4-fluoroindole derivative was found to be a potent HIV-1 inhibitor.[13] The improved metabolic stability and enhanced binding affinity conferred by fluorine contribute to their potent antiviral activity.

Future Perspectives and Challenges

The strategic application of fluorine in indole-based drug discovery continues to evolve. Future research will likely focus on:

-

Novel Fluorination Methodologies: The development of more efficient, selective, and environmentally friendly methods for introducing fluorine and fluorine-containing motifs will remain a high priority.[5][9]

-

Expanding Therapeutic Applications: The exploration of fluorinated indoles in new therapeutic areas, driven by a deeper understanding of their mechanism of action, will continue to expand.[29]

A major challenge moving forward will be the rational and predictive placement of fluorine to optimize molecular properties, avoiding potential liabilities such as off-target effects.[4]

Conclusion

The fusion of the privileged indole scaffold with the unique properties of fluorine has created a powerful and versatile platform for modern drug discovery. The ability to fine-tune physicochemical, pharmacokinetic, and pharmacodynamic properties through strategic fluorination has led to the development of successful drugs and promising clinical candidates across a spectrum of diseases. As our understanding of the "fluorine effect" deepens and synthetic methodologies become more sophisticated, fluorinated indole derivatives are poised to play an even more significant role in the future of medicine.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.).

- The role of fluorine in medicinal chemistry. (n.d.).

- Application Notes: The Strategic Use of Fluorinated Indoles in the Synthesis of Potent Kinase Inhibitors - Benchchem. (n.d.).

- The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. (n.d.).

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.

- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.).

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.

- Fluorine-containing indoles: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.

- Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. (2004). ResearchGate.

- The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.).

- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). PubMed.

- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). Journal of Medicinal Chemistry.

- Application Notes and Protocols for 3-Fluoro-2-methyl-1H-indole in Medicinal Chemistry - Benchchem. (n.d.).

- Fluorinated Azaindoles. (n.d.). Alfa Chemistry.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). PMC.

- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). PubMed Central.

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Baruch S. Blumberg Institute.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate.

- Synthesis of Fluorinated Indoles as RNA Analogues. (2007). PubMed.

- Electrosynthesis of fluorinated indole derivatives. (2025). ResearchGate.

- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). PMC.

- Selected examples of fluorine-containing indole derivatives. (n.d.). ResearchGate.

- An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. (n.d.). Organic Letters.

- Enzymatic Fluorination and Biotechnological Developments of the Fluorinase | Request PDF. (2025). ResearchGate.

- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.).